molecular formula C12H9ClO B1306206 2-(1-Naphthyl)Ethanoyl Chloride CAS No. 5121-00-6

2-(1-Naphthyl)Ethanoyl Chloride

Cat. No. B1306206
CAS RN: 5121-00-6
M. Wt: 204.65 g/mol
InChI Key: DSVAZLXLRDXHKO-UHFFFAOYSA-N
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Description

2-(1-Naphthyl)Ethanoyl Chloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related naphthyl-containing compounds and their synthesis, which can provide insights into the chemistry of similar compounds. For instance, the synthesis of poly(2,6-dihydroxy-1,5-naphthylene) involves oxidative coupling polymerization of a dihydroxynaphthalene derivative , and 1-Naphthyl-1,2-ethanediol is used as a chiral modifier in the hydrogenation of ketones . These studies suggest that naphthyl compounds are versatile in their applications and can be modified or synthesized through various chemical reactions.

Synthesis Analysis

The synthesis of naphthyl-related compounds can be complex and requires specific conditions for successful outcomes. For example, the synthesis of poly(2,6-dihydroxy-1,5-naphthylene) is achieved through oxidative coupling polymerization using a copper(II)-amine catalyst under air at room temperature . Similarly, the synthesis of 1-thioamidoalkyl-2-naphthols is performed using a multi-component condensation reaction under green and mild conditions . These methods demonstrate the diverse synthetic approaches that can be applied to naphthyl derivatives, which may be extrapolated to the synthesis of 2-(1-Naphthyl)Ethanoyl Chloride.

Molecular Structure Analysis

The molecular structure of naphthyl derivatives is often complex and can be elucidated using techniques such as X-ray diffraction and NMR spectroscopy. For instance, the structures of two naphthyl ethanone thiosemicarbazones were determined by single-crystal X-ray diffraction and compared with DFT calculations . This indicates that advanced analytical techniques are essential for understanding the molecular structure of naphthyl compounds, which is critical for their application in various fields.

Chemical Reactions Analysis

Naphthyl compounds can participate in a variety of chemical reactions. The study involving 1-Naphthyl-1,2-ethanediol as a chiral modifier suggests that naphthyl compounds can interact with substrates through hydrogen bonding . Additionally, the synthesis of 2-Hydroxy-1-naphthylaldehyde N-benzoylthiosemicarbazide involves a reaction with KSCN and benzoyl chloride, indicating that naphthyl aldehydes can be used to synthesize thiosemicarbazides with anion recognition properties . These examples highlight the reactivity of naphthyl derivatives in chemical synthesis and their potential for creating compounds with specific functions.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyl derivatives can vary widely. For example, the refractive indices and dielectric constants of poly(2,6-dihydroxy-1,5-naphthylene) and its dibutoxy derivative were measured, providing information about their optical and electrical properties . The recognition properties of 2-Hydroxy-1-naphthylaldehyde N-benzoylthiosemicarbazide with various anions were investigated, demonstrating its potential as a sensor for specific anions . These studies show that naphthyl compounds can possess unique physical and chemical properties that can be tailored for specific applications.

Scientific Research Applications

As an organic building block, “2-(1-Naphthyl)Ethanoyl Chloride” is often used in the field of chemical synthesis . The exact procedures and outcomes would depend on the specific goals of the research.

  • Stabilizing Lysozyme-Incorporated Polyion Complex Micelles : This compound can be used to stabilize lysozyme-incorporated polyion complex micelles with hydrophobic groups . The specific methods of application and the outcomes are not readily available in the sources I have access to.

  • Chemical Synthesis : As an organic building block, “2-(1-Naphthyl)Ethanoyl Chloride” is often used in the field of chemical synthesis . The exact procedures and outcomes would depend on the specific goals of the research.

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It is advised to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

2-(1-Naphthyl)Ethanoyl Chloride is used in a variety of scientific research applications. It is anticipated that this compound will continue to be used in the design and synthesis of diverse bioactive heterocyclic scaffolds .

properties

IUPAC Name

2-naphthalen-1-ylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVAZLXLRDXHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383648
Record name 2-(1-Naphthyl)Ethanoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Naphthyl)Ethanoyl Chloride

CAS RN

5121-00-6
Record name 2-(1-Naphthyl)Ethanoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(naphthalen-1-yl)acetyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-Naphthylacetyl chloride is prepared according to the method described in Example 8 using 1-naphthylacetic acid (2.47 g, 13.3 mmol) to give a yellow oil which is dissolved in chloroform (10 mL). This solution is added to a solution of (±)-trans-[2-(4-methyl-1-piperazinyl)]cyclohexanol (2.5 g, 12.6 mmol) in chloroform (10 mL), and the mixture is refluxed for 11 hours under nitrogen. The crude free ester is isolated as described in Example 13, and is converted to the monohydrochloride salt in ether/dichloromethane (35 mL, 6:1) by treatment with 1 equivalent of HCl in the same solvent. The resulting solid is washed with ether and recrystallised from hot ethyl acetate/methanol to yield the title compound.
Quantity
2.47 g
Type
reactant
Reaction Step One
[Compound]
Name
(±)-trans-[2-(4-methyl-1-piperazinyl)]cyclohexanol
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

15 g of 1-naphthyl acetic acid and 90 ml of thionyl chloride were heated with stirring for 2 hours and the solution was concentrated under reduced pressure. The residue was taken up in toluene and concentrated to dryness under reduced pressure to obtain 16.3 g of the expected product which used as is for the next step.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Into 20 mL of methylene chloride, 0.250 g of the naphthyl acetic acid prepared as in Example 2 above, was dissolved. After cooling the solution in an ice bath, 0.090 mL of oxalyl chloride and a few drops of dimethylformamide were added. After 30 minutes, the ice bath was removed, and the reaction was allowed to come to room temperature over 30 minutes. The solvent of the reaction mixture was removed under vacuum, and product was redissolved in 50 mL of methylene chloride, followed by evaporation under vacuum, giving the napthylacetyl chloride as an oil. This product was redissolved in 40 mL of methylene chloride, and excess ammonia was bubbled in over 15 minutes at room temperature. After stirring overnight, the solvent of the reaction mixture was removed under vacuum. The reaction product was redissolved in ethyl acetate and washed with brine and dilute potassium carbonate. The organic solution was dried over sodium sulfate, and filtered. The solvent was removed under vacuum, and the product was redissolved in a minimum of methylene chloride. On dilution to cloudiness with hexane and after cooling, 130 mg (55%) of 4-phenoxynaphth-1-yl-acetamide was obtained.
Quantity
0.09 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

1-Naphthylacetylchloride was synthesized from 1-naphthylacetic acid (20.0 g, 107.4 mmol) which was dissolved in CH2Cl2 (200 mL) and the solution was cooled to 0° C. Oxalylchloride (11.20 mL, 128.90 mmol) was added to the solution dropwise over 20 min. under the atmosphere of N2 then followed by one drop of DMF. The mixture was then allowed to warm to room temperature where it was stirred for 12 hours. The reaction mixture was concentrated under vacuum, the resulting residue was redissolved in CH2Cl2 (200 mL) and the solvents were evaporated in vacuo to give 1-naphthylacetylchloride 21.90 g (99%) as a dark oil: 1H-NMR (400 MHz, CDCl3) δ 7.92-7.84 (m, 3H), 7.61-7.42 (m, 4H), 4.58 (s, 2H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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